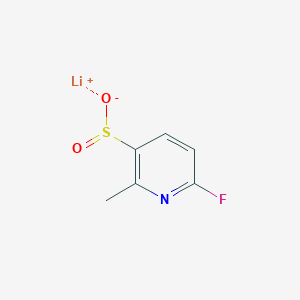![molecular formula C13H18ClN3O B2865728 [5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine CAS No. 714205-78-4](/img/structure/B2865728.png)
[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
A study by Araki et al. (2009) explored the reactions of a 5-chloro-2,3-diphenyltetrazolium salt with amines, leading to the synthesis of 3-(phenylazo)-1,2,4-triazoles. This work highlights the compound's role in nucleophilic substitution reactions essential for synthesizing heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals (Araki et al., 2009).
Catalysis
Pullaiah et al. (2016) discovered that a polystyrene-supported N-phenylpiperazine–Cu(II) complex acts as an efficient and reusable catalyst for KA2-coupling reactions. This finding suggests the potential of "[5-Chloro-2-(4-propionylpiperazin-1-yl)phenyl]amine" derivatives in developing new catalytic systems for organic synthesis, highlighting their importance in green chemistry (Pullaiah et al., 2016).
Antimicrobial Activities
Behbehani et al. (2011) utilized 2-arylhydrazononitriles, related to the structure of interest, for preparing new indole-containing heterocyclic substances with promising antimicrobial activities. This study underscores the compound's relevance in synthesizing new antimicrobial agents to combat resistant bacterial strains (Behbehani et al., 2011).
Anticancer Research
Demirci and Demirbas (2019) synthesized novel Mannich bases from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine derivatives, showing moderate cytotoxic activity against prostate cancer cell lines. This work illustrates the compound's potential application in developing new anticancer drugs (Demirci & Demirbas, 2019).
Corrosion Inhibition
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives for corrosion inhibition of iron, indicating that similar structures could serve as effective corrosion inhibitors, protecting metal surfaces in industrial applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-2-13(18)17-7-5-16(6-8-17)12-4-3-10(14)9-11(12)15/h3-4,9H,2,5-8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJNOBGDZXNJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
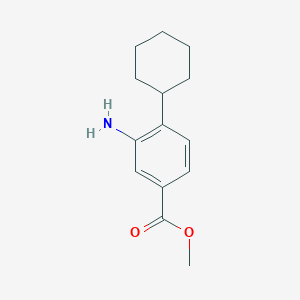
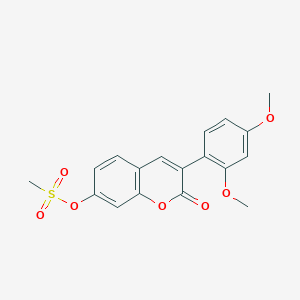
![7-chloro-1H,2H,3H,4H-pyrazino[1,2-a]indole](/img/structure/B2865648.png)
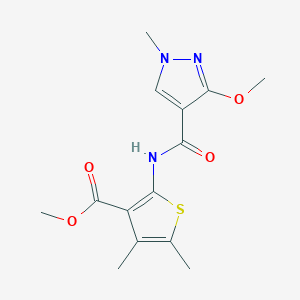

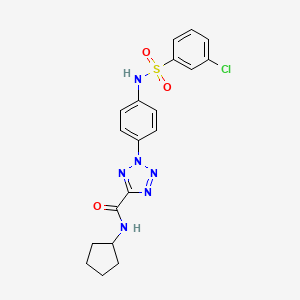
![4-(dipropylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2865652.png)
![N-[(2S,3S)-2-[1-(cyclopropylmethyl)-1H-pyrazol-5-yl]oxolan-3-yl]prop-2-enamide](/img/structure/B2865654.png)
![5-Acetyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2865656.png)
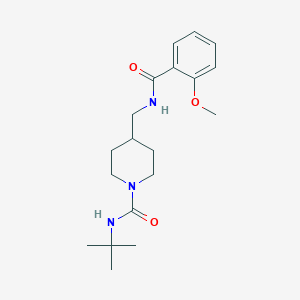
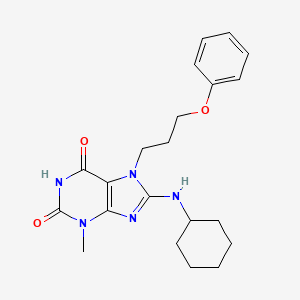
![2-Chloro-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2865659.png)
![N-((1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2865666.png)
